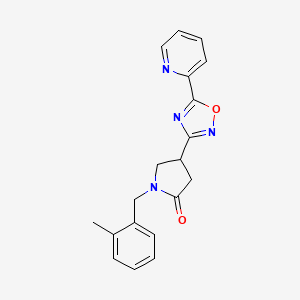

1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13-6-2-3-7-14(13)11-23-12-15(10-17(23)24)18-21-19(25-22-18)16-8-4-5-9-20-16/h2-9,15H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTQEDMYRBFQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrrolidinone derivatives with pyridine and oxadiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compounds. For instance, studies have shown that derivatives containing oxadiazole rings exhibit significant biological activity, making them valuable in drug development .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyridine groups. For example, derivatives similar to 1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

Research indicates that compounds with oxadiazole structures exhibit anticancer properties. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have shown that certain derivatives can effectively inhibit tumor growth in various cancer cell lines . The presence of the pyridine ring enhances the interaction with biological targets, contributing to its anticancer potential.

Anti-inflammatory Effects

Compounds similar to This compound have also been evaluated for anti-inflammatory activities. Studies suggest that these compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation and associated pain .

Case Study 1: Antimicrobial Evaluation

In a recent study published in 2024, a series of pyridine and oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with structural similarities to This compound exhibited significant inhibition against E. coli and Candida albicans, showcasing their potential as antimicrobial agents .

Case Study 2: Anticancer Research

A comprehensive study focused on the anticancer properties of oxadiazole derivatives demonstrated that specific substitutions on the oxadiazole ring enhanced cytotoxicity against breast cancer cells. The findings suggested that the incorporation of a pyridine moiety could further increase efficacy by facilitating better binding to cancer cell receptors .

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the pyrrolidin-2-one ring and the 1,2,4-oxadiazole moiety. Key examples include:

Table 1: Comparative Analysis of Structural Analogues

Impact of Substituents on Properties

- Halogenated analogs like S343-0355 exhibit even higher lipophilicity due to fluorine and chlorine atoms, which may hinder solubility but enhance blood-brain barrier penetration.

- Electronic and Steric Effects: The pyridin-2-yl group in the target compound allows for hydrogen bonding, unlike halogenated aryl groups in S343-0355. This could influence target affinity in enzyme-binding sites.

Metabolic Stability :

- Trifluoromethyl groups (e.g., Compound 157) resist oxidative metabolism, enhancing half-life. In contrast, the target compound’s benzyl and pyridinyl groups may undergo faster CYP450-mediated oxidation.

Pharmacological Implications

- BJ48642 (): The absence of a methyl group in its phenyl substituent may reduce steric hindrance, favoring interactions with flat binding pockets.

- S343-0355 (): Fluorine and chlorine atoms could enhance affinity for hydrophobic targets like kinase ATP-binding sites but may increase off-target risks.

- Tamuzimodum (): Demonstrates immunomodulatory activity via dichlorophenyl and imidazopyridine groups, suggesting substituent-dependent therapeutic versatility.

Biological Activity

The compound 1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , indicating a complex structure that includes a pyrrolidine ring and an oxadiazole moiety. The presence of these functional groups is significant as they are often associated with various biological activities.

Anticancer Activity

Research has shown that derivatives of pyrrolidinone compounds, including those similar to this compound, exhibit promising anticancer properties. For instance, a study highlighted that certain oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 lung adenocarcinoma cells. These compounds were found to reduce cell viability significantly, with some derivatives showing better efficacy than standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound 15 | A549 | 66 | More potent than control |

| Compound 21 | A549 | <50 | High selectivity against cancer |

| Compound 5k | MDA-MB-231 | 7.3 | Highly selective |

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial activity. The oxadiazole derivatives have been reported to show effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that specific structural modifications enhanced the antimicrobial potency of these compounds .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have shown inhibitory effects on key enzymes involved in cancer progression and bacterial resistance.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been noted for their ability to generate ROS within cells, contributing to cytotoxic effects against cancerous cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrolidine derivatives for their anticancer and antimicrobial activities. The study utilized the MTT assay to assess cell viability in both cancerous (A549) and non-cancerous cell lines (HSAEC), revealing that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one?

The synthesis typically involves multi-step reactions:

- Pyrrolidinone core formation : Cyclization of γ-lactam precursors using reagents like DMF and potassium carbonate under reflux (analogous to pyrrolidine synthesis in ).

- Oxadiazole ring construction : Coupling of amidoxime intermediates with pyridin-2-yl carboxylic acid derivatives via [3+2] cycloaddition (similar to oxadiazole formation in ).

- Substituent introduction : Alkylation at the pyrrolidinone nitrogen using 2-methylbenzyl halides. Characterization relies on NMR (1H/13C), HRMS, and IR spectroscopy to confirm regioselectivity and purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural elucidation : High-resolution NMR (e.g., 2D COSY, HSQC) to resolve overlapping signals from the pyrrolidinone and oxadiazole moieties .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace byproduct analysis .

- Thermal stability : Differential scanning calorimetry (DSC) to identify polymorphic transitions, if applicable (as seen in polymorph studies in ).

Q. How can initial biological activity screening be designed for this compound?

- Target selection : Prioritize targets based on structural analogs (e.g., GPCRs or ion channels, as oxadiazoles are common in neuropathic pain ligands; ).

- Assay protocols :

- In vitro binding assays : Radioligand displacement using HEK293 cells expressing recombinant receptors .

- Antioxidant activity : ABTS+/DPPH radical scavenging assays (adapted from SAR studies in ).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize regioisomer formation during oxadiazole ring synthesis?

- Regioselectivity control : Use microwave-assisted synthesis to reduce reaction time and favor the desired 1,2,4-oxadiazole isomer (as demonstrated in ).

- Byproduct analysis : HRMS and tandem MS/MS to identify regioisomers, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

- Computational modeling : DFT calculations to predict thermodynamic stability of intermediates (not explicitly cited but inferred from methodological rigor in ).

Q. What crystallographic strategies are effective for resolving the molecular conformation of this compound?

- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) to mitigate thermal motion artifacts .

- Refinement : SHELXL for anisotropic displacement parameter refinement, with twin-law analysis if twinning is observed (as per SHELX applications in ).

- Validation : PLATON toolkit for Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How do substituents at the pyridin-2-yl or 2-methylbenzyl positions modulate biological activity?

- SAR methodology :

- Pyridin-2-yl modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability (similar to trifluoromethylpyridine derivatives in ).

- 2-Methylbenzyl variations : Replace methyl with halogens to assess steric/electronic effects on receptor binding (analogous to halogen-substituted oxadiazoles in ).

Q. How can discrepancies in bioassay results across studies be resolved?

- Standardization : Adopt harmonized assay protocols (e.g., fixed ATP concentrations in kinase assays) to reduce inter-lab variability.

- Data validation :

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to confirm significance thresholds .

- Orthogonal assays : Cross-validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., amidoxime formation) .

- Crystallography : Co-crystallization with target proteins (e.g., FAD-dependent oxidoreductases) may require fragment-based screening (as in ).

- Biological assays : Include positive controls (e.g., rimonabant for cannabinoid receptor studies) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.